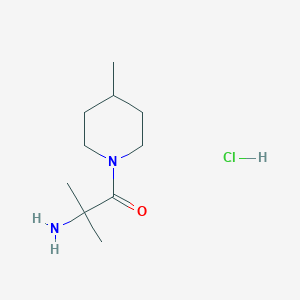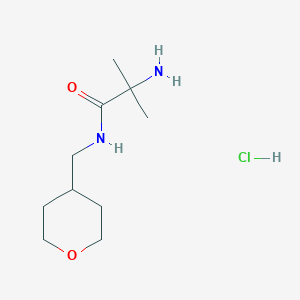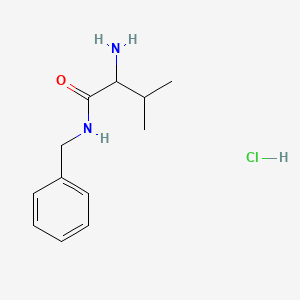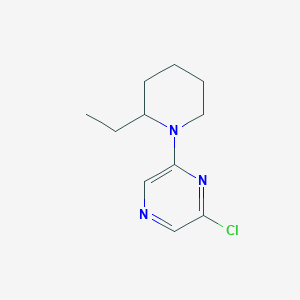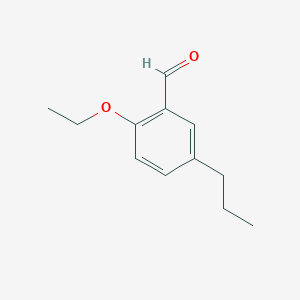![molecular formula C15H23Cl2NO B1394725 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1219979-76-6](/img/structure/B1394725.png)
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Descripción general
Descripción
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a tert-butyl group, and a chlorophenoxy group, making it a versatile molecule for scientific research and industrial use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the reaction of a suitable amine with a chloroformate to form the pyrrolidine derivative, followed by further functionalization to introduce the tert-butyl and chlorophenoxy groups.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. This involves the use of reactors, temperature control, and purification processes to ensure the high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride is used to study various biological processes. It can act as a probe to investigate enzyme activities, receptor binding, and cellular signaling pathways.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents for treating various diseases, including cancer, cardiovascular disorders, and neurological conditions.
Industry: In industry, this compound is utilized in the production of advanced materials, coatings, and adhesives. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mecanismo De Acción
The mechanism by which 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}morpholine hydrochloride
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}aziridine hydrochloride
Uniqueness: 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride stands out due to its pyrrolidine ring, which imparts unique chemical and physical properties compared to its piperidine, morpholine, and aziridine counterparts. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
3-[(4-tert-butyl-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)12-4-5-14(13(16)8-12)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIHURTCNBBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


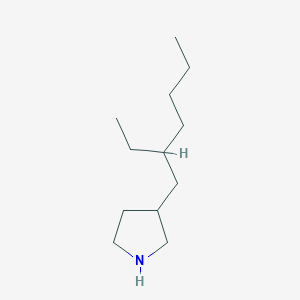
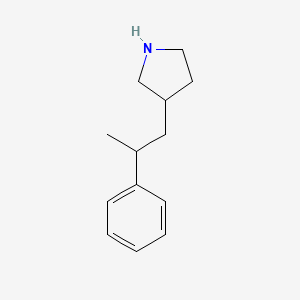
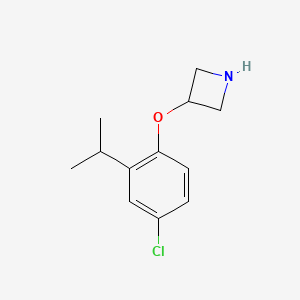
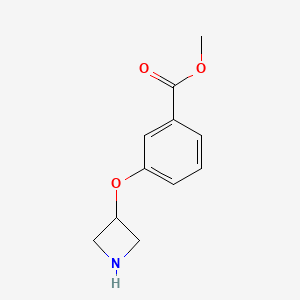
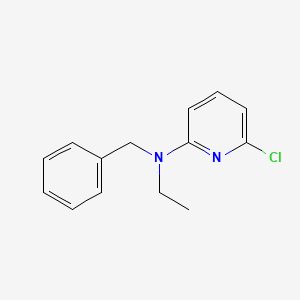
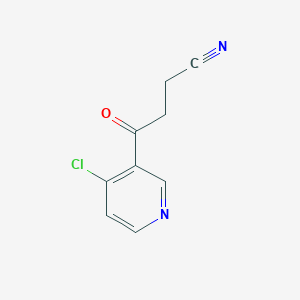

![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)
